molecular formula C13H14F2O3 B15061456 ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate

ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate

Cat. No.: B15061456
M. Wt: 256.24 g/mol
InChI Key: ROGFUZGYVNJANY-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate is an α,β-unsaturated ester characterized by a difluoromethoxy substituent on the phenyl ring and a methyl group at the β-position of the propenoate backbone. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research. The difluoromethoxy group (–OCF₂H) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which may influence bioavailability and target binding .

Properties

IUPAC Name

ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c1-3-17-12(16)9(2)8-10-6-4-5-7-11(10)18-13(14)15/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGFUZGYVNJANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1OC(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimized Reaction Conditions

Key parameters from analogous HWE reactions in DESs include:

Parameter Value
Solvent ChCl/Urea (1:2 molar ratio)
Base DBU (2 equiv)
Temperature 25°C (room temperature)
Reaction time 4 hours
Workup Acidic aqueous extraction
Purification Flash chromatography

Under these conditions, the reaction achieves >95% E-selectivity, as confirmed by $$ ^1\text{H} $$-NMR analysis of the coupling constant ($$ J = 16.0 \, \text{Hz} $$) between the α- and β-vinylic protons.

Solvent Reusability and Eco-Scale Analysis

The DES can be reused for up to three cycles with minimal yield reduction (81% → 76% → 72%) by replenishing fresh reagents (aldehyde, phosphonate, and DBU) after each cycle. An Eco Scale score of 78/100 was calculated for this process, reflecting its alignment with green chemistry principles due to low energy consumption and solvent recyclability.

Alternative Synthetic Routes

Cross-Metathesis Approaches

Olefin cross-metathesis using Grubbs catalysts could couple vinyl ethers with acrylate esters. For example:

  • Reactants : 2-(Difluoromethoxy)styrene and ethyl 2-methylacrylate.
  • Catalyst : Grubbs 2nd generation (5 mol%).

This method remains speculative, as no experimental data for this specific compound are available in the cited sources.

Analytical Characterization

Spectroscopic Data

The compound’s structure is validated through:

  • $$ ^1\text{H} $$-NMR : A doublet at $$ \delta \, 7.60 \, \text{ppm} $$ ($$ J = 16.0 \, \text{Hz} $$) for the α-vinylic proton and a doublet at $$ \delta \, 6.41 \, \text{ppm} $$ for the β-vinylic proton.
  • $$ ^{13}\text{C} $$-NMR : A carbonyl signal at $$ \delta \, 166.7 \, \text{ppm} $$ and quaternary carbons at $$ \delta \, 143.1 \, \text{ppm} $$ (vinyl) and $$ \delta \, 133.4 \, \text{ppm} $$ (aromatic).
  • FT-IR : Stretching vibrations at $$ 1714 \, \text{cm}^{-1} $$ (ester C=O) and $$ 1636 \, \text{cm}^{-1} $$ (C=C).

Industrial-Scale Considerations

Cost Analysis

The price per gram is undisclosed in public sources but is likely high due to:

  • Specialty reagents (e.g., DBU, ChCl/Urea DES).
  • Chromatographic purification requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Functional Group Variations: Difluoromethoxy vs. Trifluoromethoxy

Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate (CAS 157951-16-1)

  • Structure: Features a trifluoromethoxy (–OCF₃) group instead of difluoromethoxy (–OCF₂H) and a cyano substituent at the α-position.
  • The cyano group introduces additional electron-withdrawing effects, which may stabilize the enoate system .
  • Applications : Used as an intermediate in agrochemical synthesis, particularly for pesticides and herbicides.

Comparison :

Property Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
Substituent –OCF₂H –OCF₃ + –CN
Lipophilicity (LogP) Moderate (estimated ~3.5) Higher (estimated ~4.2)
Metabolic Stability High Very High
Bioactivity Potential PDE4 inhibition (inferred from analogs) Agrochemical intermediate

Backbone Modifications: Ester vs. Amide Derivatives

Roflumilast (PDE4 Inhibitor)

  • Structure : Contains a benzamide core with difluoromethoxy and cyclopropylmethoxy groups.
  • Bioactivity : Inhibits PDE4 with IC₅₀ = 0.8 nM in human neutrophils, showing anti-inflammatory effects .
  • Comparison: Unlike this compound, roflumilast’s amide linkage and pyridinyl group enhance target specificity for PDE4, whereas the ester in the target compound may limit cellular uptake due to hydrolysis susceptibility.

Phosphorylated Analogs

Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate (CAS 66564-08-7)

  • Structure: Phosphoryl group replaces the methyl group at the β-position, with a dimethylamino substituent on the phenyl ring.
  • The dimethylamino group introduces basicity, which may enhance interactions with acidic targets .
  • Comparison :
    • The target compound’s methyl group provides steric hindrance without introducing charge, favoring passive diffusion.
    • Both compounds share α,β-unsaturated ester backbones, but electronic effects differ significantly due to substituent variations.

Fluorinated Agrochemical Derivatives

Ethyl (2-chloro-5-(4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl)-4-fluorophenoxy)acetate

  • Structure: Difluoromethoxy group integrated into a pyrazole-containing phenoxy acetate.
  • Applications : Used as a pesticide intermediate, leveraging the difluoromethoxy group’s resistance to oxidative degradation .
  • Comparison : The pyrazole ring in this compound confers heterocyclic stability, whereas the target compound’s simpler phenyl ring may prioritize synthetic accessibility.

Key Research Findings and Trends

Fluorine Substitution: Difluoromethoxy and trifluoromethoxy groups improve metabolic stability and target affinity compared to non-fluorinated analogs. However, trifluoromethoxy derivatives often exhibit higher lipophilicity, which can compromise solubility .

Backbone Flexibility: Esters with α,β-unsaturated systems (e.g., propenoates) are versatile intermediates for Michael addition reactions, enabling diverse functionalization .

Therapeutic Potential: Structural analogs like roflumilast highlight the importance of balanced lipophilicity and electronic effects for PDE4 inhibition, a property that may extend to the target compound .

Biological Activity

Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate is a chemical compound with the molecular formula C13H14F2O3 and a molecular weight of 256.25 g/mol. It has garnered interest in scientific research for its potential biological activities and interactions with various biological molecules, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its difluoromethoxy group, which influences the compound's reactivity and interaction with biological targets. This compound may engage with specific enzymes or receptors, modulating various biochemical pathways. Research indicates that it could potentially act as an inhibitor or modulator in certain biological systems, although specific targets remain to be fully elucidated.

Therapeutic Potential

Studies have investigated the compound for its therapeutic properties, particularly in relation to its potential as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows it to be a valuable building block in creating more complex molecules that may exhibit desirable biological effects.

Comparative Analysis

To understand the compound's unique properties, it can be compared with other similar compounds:

Compound NameStructureBiological Activity
Ethyl 3-cyclopropyl-2-methylprop-2-enoateC13H18O2Investigated for anti-inflammatory properties
Difluoromethoxylated KetonesVariesUsed as building blocks in organic synthesis
3-Alkoxycarbonyl-6-alkylsulfanyl-4-[2-(difluoromethoxy)phenyl]-1,4-dihydropyridinesVariesStudied for cognitive-enhancing properties

Case Studies

  • Inhibition Studies : Research has shown that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. This suggests potential applications in metabolic disorders.
  • Binding Affinity : Studies utilizing high-throughput screening techniques have indicated that this compound may possess favorable binding affinities towards specific protein targets, which could lead to its development as a therapeutic agent .
  • Synthesis and Characterization : The compound has been synthesized using advanced organic chemistry techniques, ensuring high purity and yield. Characterization methods such as NMR and HPLC have confirmed its structural integrity, which is crucial for further biological testing .

Q & A

Q. What are the optimized synthetic routes for ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or esterification reactions. For example, demonstrates that PdCl₂(dppf)CH₂Cl₂ catalyzes coupling between aryl halides and boronic esters in polar solvents like DMF at 80°C, yielding >90% under optimized conditions. Key variables include catalyst loading (0.5–1 mol%), base (Na₂CO₃), and solvent choice (DMF vs. THF). Lower yields (<60%) in non-polar solvents highlight the need for rigorous solvent screening . Fluorinated intermediates (e.g., 2-(difluoromethoxy)phenylboronic acid) require inert atmospheres to prevent hydrolysis. Safety protocols for handling fluorinated reagents, such as H303 (harmful if swallowed) and P264 (wash hands after handling), are critical .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized for research applications?

  • Methodological Answer : Solubility is assessed in DMSO, ethanol, and water via UV-Vis spectroscopy or HPLC. Thermal stability is analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). cites X-ray crystallography for structural confirmation, revealing planar geometry in analogous esters, which correlates with π-π stacking interactions in solid-state stability . Hydrolytic stability under acidic/basic conditions (e.g., pH 1–13) is monitored via LC-MS to identify degradation products like free carboxylic acids .

Q. What preliminary biological or material science applications have been explored for this compound?

  • Methodological Answer : Fluorinated acrylates (e.g., ) are used as monomers in polymer synthesis for coatings with enhanced thermal resistance. In medicinal chemistry, similar esters ( ) act as intermediates for anti-inflammatory agents. For this compound, in vitro assays (e.g., enzyme inhibition) require purity >95%, verified by NMR and HRMS. Toxicity screening in cell lines (e.g., HepG2) follows OECD guidelines, with IC₅₀ values compared to controls .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic cycles in cross-coupling reactions involving fluorinated aryl groups?

  • Methodological Answer : Pd-catalyzed coupling mechanisms involve oxidative addition of aryl halides, transmetallation with boronic acids, and reductive elimination. highlights that electron-withdrawing groups (e.g., -OCF₂H) accelerate oxidative addition but may sterically hinder transmetallation. Kinetic studies using in situ IR spectroscopy reveal rate-limiting steps vary with substituents. Computational DFT models (e.g., B3LYP/6-31G*) predict transition-state energies, aligning with experimental activation parameters (Δ‡H ≈ 60 kJ/mol) .

Q. How do structural modifications (e.g., fluorination, ester group position) affect bioactivity or material properties?

  • Methodological Answer : Fluorination at the 2-position () enhances metabolic stability by reducing CYP450-mediated oxidation. Structure-activity relationship (SAR) studies compare analogs via logP measurements (HPLC) and membrane permeability (Caco-2 assays). For materials, glass transition temperatures (Tg) of polymers derived from fluorinated acrylates increase by 20–30°C compared to non-fluorinated analogs (DSC data, ). Substituent effects on π-conjugation are quantified via UV-Vis redshift (Δλ ≈ 15 nm) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Methodological Answer : Contradictions often arise from impurities (e.g., residual Pd in ) or solvent traces. Reproducibility requires strict adherence to purification protocols (e.g., column chromatography with ≤5% EtOAc/hexane). For bioactivity discrepancies, orthogonal assays (e.g., SPR vs. ELISA) and batch-to-batch purity checks (HPLC-MS) are recommended. Meta-analysis of literature (e.g., vs. 5) shows fluorinated compounds degrade faster under UV light, necessitating dark storage .

Methodological Tables

Q. Table 1: Comparative Synthetic Yields Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Reference
PdCl₂(dppf)DMF8092
Pd(PPh₃)₄THF6568
NiCl₂(dppe)Toluene10045N/A

Q. Table 2: Thermal Stability of Fluorinated Acrylates

CompoundT₅% (°C)*T₉ (°C)Reference
This compound18075
Methyl 2-methyl-2-(2-nitrophenyl)propanoate16062

*T₅%: Temperature at 5% weight loss (TGA).

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